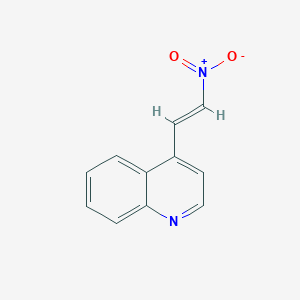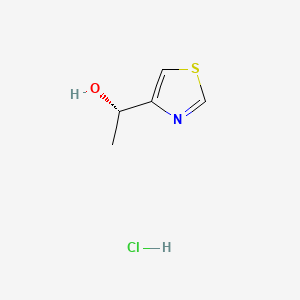
(1S)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the ethan-1-ol group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The ethan-1-ol group can then be introduced through a series of reactions involving reduction and substitution steps. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
Major products formed from these reactions include thiazole derivatives with various functional groups, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (1S)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazole derivatives such as thiazole-4-carboxylic acid and 2-aminothiazole. These compounds share the thiazole ring structure but differ in their functional groups and overall properties.
Uniqueness
What sets (1S)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride apart is its specific configuration and the presence of the ethan-1-ol group, which can impart unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C5H8ClNOS |
|---|---|
Molekulargewicht |
165.64 g/mol |
IUPAC-Name |
(1S)-1-(1,3-thiazol-4-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H7NOS.ClH/c1-4(7)5-2-8-3-6-5;/h2-4,7H,1H3;1H/t4-;/m0./s1 |
InChI-Schlüssel |
BDZQIMSVLIOTRQ-WCCKRBBISA-N |
Isomerische SMILES |
C[C@@H](C1=CSC=N1)O.Cl |
Kanonische SMILES |
CC(C1=CSC=N1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-methylpropyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13505781.png)
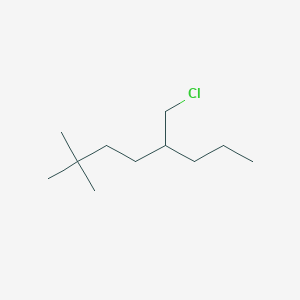
![Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate](/img/structure/B13505787.png)
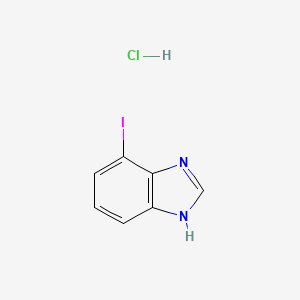
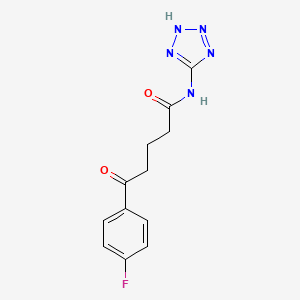
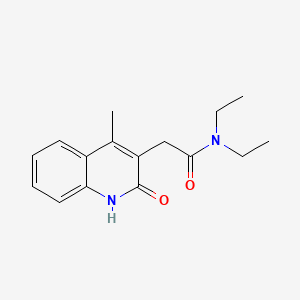
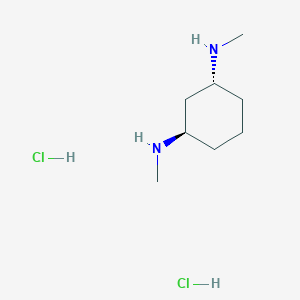
![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride](/img/structure/B13505830.png)
![2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13505835.png)

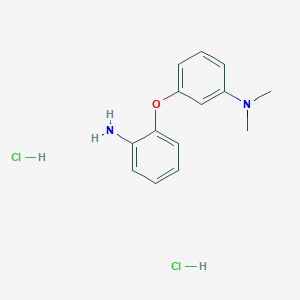
![methyl4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B13505851.png)
![Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B13505854.png)
